molecular formula C10H15Cl2N3 B3346797 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- CAS No. 124420-51-5

3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-

Cat. No.: B3346797
CAS No.: 124420-51-5
M. Wt: 248.15 g/mol
InChI Key: VNJWFIHYZSZDIA-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a dihydropyridazine derivative, the pyridazine ring is formed through cyclization reactions.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride introduce chlorine atoms at specific positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-N-ethyl-: Lacks the additional chlorine atom, which may affect its reactivity and applications.

    3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-methyl-: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

Uniqueness

3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- is unique due to its specific substituents, which can influence its reactivity, biological activity, and potential applications. The presence of multiple chlorine atoms and an ethyl group may enhance its stability and interactions with molecular targets.

Properties

IUPAC Name

6-chloro-5-(1-chloro-2-methylpropan-2-yl)-N-ethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2N3/c1-4-13-8-5-7(9(12)15-14-8)10(2,3)6-11/h5H,4,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWFIHYZSZDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C(=C1)C(C)(C)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154349
Record name 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124420-51-5
Record name 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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